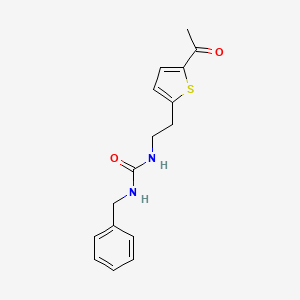
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Derivatives
Celecoxib Derivatives for Anti-Inflammatory and Anticancer Applications : A study by Küçükgüzel et al. (2013) involved the synthesis of novel celecoxib derivatives, evaluating their potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promise in not causing tissue damage in various organs compared to controls, indicating potential therapeutic applications (Küçükgüzel et al., 2013).
Antifungal Activity of Azetidinones : Research on the synthesis of azetidinones and their antifungal activity highlights the potential of these compounds in treating fungal infections. This work further explores their interactions with cytochrome P450, demonstrating their biological relevance and potential medicinal applications (Toraskar et al., 2009).
OxymaPure/DIC in Synthesis of α-Ketoamide Derivatives : El‐Faham et al. (2013) discussed the use of OxymaPure/DIC for synthesizing α-ketoamide derivatives, showing improved yield and purity over traditional methods. These derivatives have potential applications in drug development and biochemical research (El‐Faham et al., 2013).
Antimicrobial and Antioxidant Activities
Benzimidazole-Morpholine Derivatives for Inflammatory Diseases : A study focused on benzimidazole-morpholine derivatives, highlighting their inhibitory effects on enzymes related to inflammation and their antimicrobial activities. This indicates their potential use in treating inflammatory diseases (Can et al., 2017).
Benzothiazole Derivatives as Anticancer Agents : Research by Osmaniye et al. (2018) on benzothiazole derivatives revealed their potential as anticancer agents. The study detailed the synthesis of these compounds and their evaluation against various cancer cell lines, highlighting their promising anticancer activities (Osmaniye et al., 2018).
Mechanism of Action
Target of Action
Thiophene derivatives have been found to exhibit a broad spectrum of biological activities . They have been reported to show antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Mode of Action
It is known that thiophene derivatives interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-benzylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12(19)15-8-7-14(21-15)9-10-17-16(20)18-11-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCPTGKFRAPVBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)
![6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402207.png)
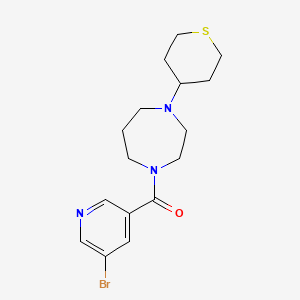
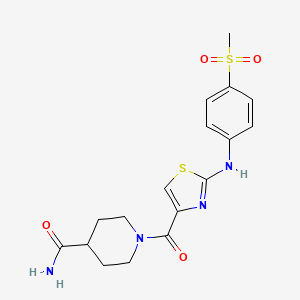
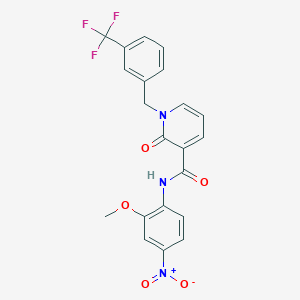
![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)
![NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid](/img/structure/B2402215.png)

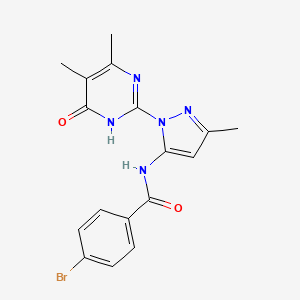
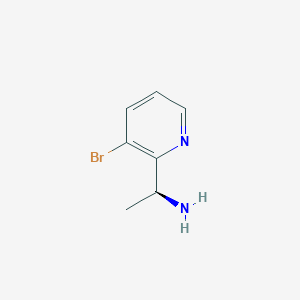
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)
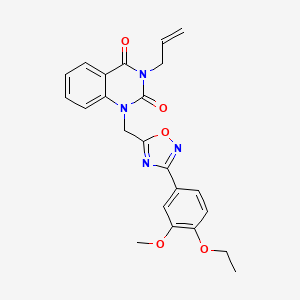
![4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide](/img/structure/B2402227.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2402228.png)
